
2-(4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Pharmacological Activities
- This compound is part of a broader category of quinazolinone derivatives, which have been synthesized and studied for various pharmacological activities. For instance, a study by (Bhati, 2013) described the synthesis of similar compounds with significant anti-inflammatory activity.
- Another study focused on the synthesis of novel derivatives for potential anticonvulsant activity. (El Kayal et al., 2019) developed a series of compounds, including one with a proposed mechanism of action related to the inhibition of carbonic anhydrase II.
Antimicrobial and Antioxidant Properties
- Compounds within this category have also been evaluated for their antimicrobial properties. For instance, (Yurttaş et al., 2020) synthesized triazole derivatives bearing a quinoline ring, which exhibited notable antimicrobial activity.
- Additionally, (Chkirate et al., 2019) explored pyrazole-acetamide derivatives, demonstrating significant antioxidant activity in vitro.
Structural and Spectroscopic Studies
- The structural aspects of similar compounds have been of interest in scientific research. For example, (Singh & Baruah, 2008) investigated the solvation effects on reaction paths and gel formation in imide derivatives.
- In another study, (Durgadas et al., 2013) synthesized a related compound and characterized its structure through various spectroscopic methods.
Application in Imaging
- A unique application was found in the field of imaging. (Wang et al., 2014) synthesized a compound for potential use in PET imaging to study EGFR, HER2, and HER3 signaling in cancer research.
properties
CAS RN |
865655-13-6 |
|---|---|
Product Name |
2-(4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
Molecular Formula |
C28H26N4O6 |
Molecular Weight |
514.538 |
IUPAC Name |
2-[4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C28H26N4O6/c33-26(29-17-23-7-4-14-38-23)16-19-10-12-21(13-11-19)31-27(34)24-8-1-2-9-25(24)30(28(31)35)18-20-5-3-6-22(15-20)32(36)37/h1-3,5-6,8-13,15,23H,4,7,14,16-18H2,(H,29,33) |
InChI Key |
UNWCYWRBSBSXGG-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



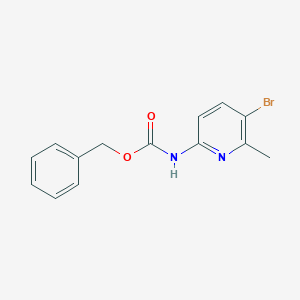
![5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2508579.png)
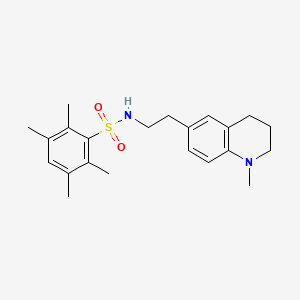
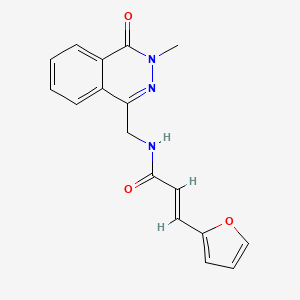
![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)
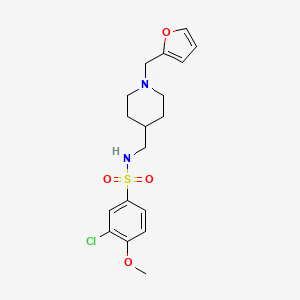
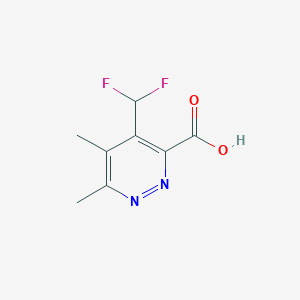
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2508592.png)
![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)
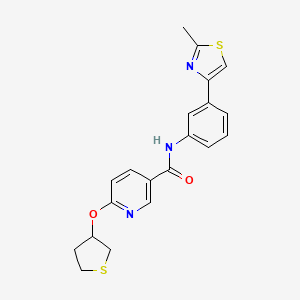
![2-[Cyclopropylmethyl-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]amino]ethanesulfonyl fluoride](/img/structure/B2508596.png)
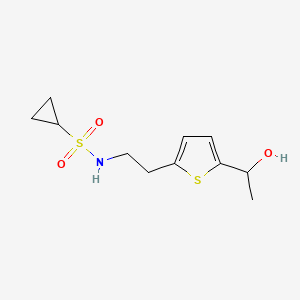
![1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2508600.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2508601.png)